molecular formula C12H13ClN2 B8629169 2-Chloromethyl-4-isopropyl-quinazoline

2-Chloromethyl-4-isopropyl-quinazoline

Cat. No. B8629169
M. Wt: 220.70 g/mol
InChI Key: XJKUWVMHXNZCJU-UHFFFAOYSA-N
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Patent
US09108964B2

Procedure details

Dry hydrogen chloride gas is piped through a solution of 2.86 g of 1-(2-amino-phenyl)-2-methyl-propan-1-one and 1.33 ml of chloroacetonitrile in 14 ml dioxane with stirring at ambient temperature for approx. five hours. Then the dioxane is largely distilled off in a water jet vacuum. The honey-like residue is combined with ice water and the resulting suspension is made alkaline with saturated potassium carbonate solution while cooling with an ice bath. The precipitate is suction filtered, washed with water and dried. The crude product is purified by chromatography over a silica gel column with petroleum ether/methylene chloride (8:2 to 0:1) as eluant.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.86 g
Type
reactant
Reaction Step Two
Quantity
1.33 mL
Type
reactant
Reaction Step Three
Quantity
14 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9](=O)[CH:10]([CH3:12])[CH3:11].[Cl:14][CH2:15][C:16]#[N:17]>O1CCOCC1>[Cl:14][CH2:15][C:16]1[N:17]=[C:9]([CH:10]([CH3:12])[CH3:11])[C:4]2[C:3](=[CH:8][CH:7]=[CH:6][CH:5]=2)[N:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
2.86 g
Type
reactant
Smiles
NC1=C(C=CC=C1)C(C(C)C)=O
Step Three
Name
Quantity
1.33 mL
Type
reactant
Smiles
ClCC#N
Step Four
Name
Quantity
14 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at ambient temperature for approx. five hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Then the dioxane is largely distilled off in a water jet vacuum
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with an ice bath
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The crude product is purified by chromatography over a silica gel column with petroleum ether/methylene chloride (8:2 to 0:1) as eluant

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
ClCC1=NC2=CC=CC=C2C(=N1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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